molecular formula C13H23N3O4S B6780044 N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide

Cat. No.: B6780044
M. Wt: 317.41 g/mol
InChI Key: PUABLQFDZMZSTQ-UHFFFAOYSA-N
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Description

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a complex structure that includes an azetidine ring, a piperidine ring, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c1-3-21(19,20)16-7-10(8-16)6-14-12(18)13(2)5-4-11(17)15-9-13/h10H,3-9H2,1-2H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUABLQFDZMZSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)CNC(=O)C2(CCC(=O)NC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.

    Introduction of the Sulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation of the azetidine ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diketone. This step may require acidic or basic conditions depending on the specific reagents used.

    Coupling of the Azetidine and Piperidine Rings: The final step involves coupling the azetidine and piperidine rings through a nucleophilic substitution reaction, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted sulfonamides or thiols.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: It may serve as a probe to study biological pathways involving sulfonyl-containing compounds.

    Chemical Research: The compound can be used to explore new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism by which N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The sulfonyl group may play a crucial role in binding to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide
  • N-[(1-ethylsulfonylpyrrolidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide

Uniqueness

N-[(1-ethylsulfonylazetidin-3-yl)methyl]-3-methyl-6-oxopiperidine-3-carboxamide is unique due to the presence of both an azetidine and a piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds. The specific arrangement of these rings and the sulfonyl group can influence the compound’s reactivity and interaction with biological targets.

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